prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with prop-2-enol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-methoxyphenyl)prop-2-enoic acid or 3-(4-methoxyphenyl)prop-2-enal.
Reduction: 3-(4-methoxyphenyl)propan-1-ol or 3-(4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- 3-(4-Methoxyphenyl)-2-propenal
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
Prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific structural features, such as the prop-2-enyl ester group and the methoxy substitution on the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
138452-39-8 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
prop-2-enyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-10-16-13(14)9-6-11-4-7-12(15-2)8-5-11/h3-9H,1,10H2,2H3 |
InChI Key |
QDUXCRSPUNRBEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC=C |
Origin of Product |
United States |
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